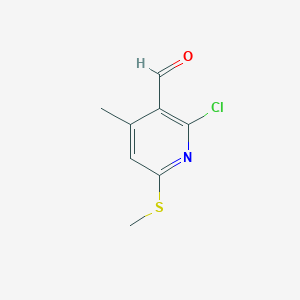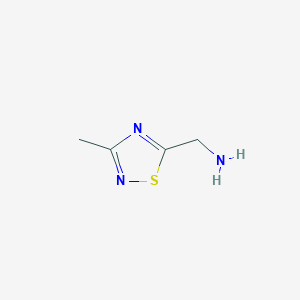
Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate typically involves the reaction of 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid with a sodium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for more efficient and sustainable synthesis compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol.
Substitution: Reagents such as sodium hydroxide and di-tert-butyl dicarbonate are used for introducing the Boc group.
Major Products Formed
Applications De Recherche Scientifique
Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine . This process is crucial in multi-step synthesis, allowing for the selective protection and deprotection of functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate: is similar to other Boc-protected compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which provides stability and ease of deprotection. The presence of the Boc group ensures that the compound can be used in a wide range of synthetic applications, making it a valuable tool in organic chemistry .
Propriétés
Formule moléculaire |
C11H16NNaO5 |
|---|---|
Poids moléculaire |
265.24 g/mol |
Nom IUPAC |
sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-4-carboxylate |
InChI |
InChI=1S/C11H17NO5.Na/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12;/h7H,4-6H2,1-3H3,(H,14,15);/q;+1/p-1 |
Clé InChI |
RQGYORZQMPKRMG-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



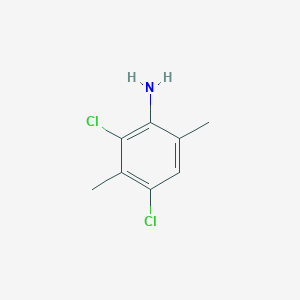

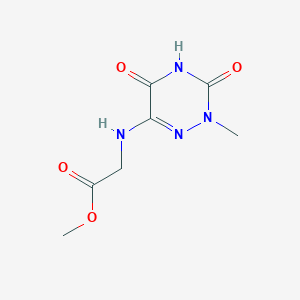
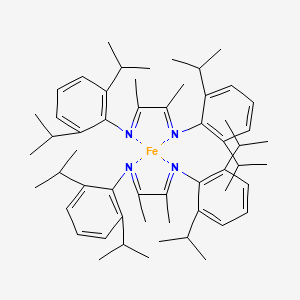
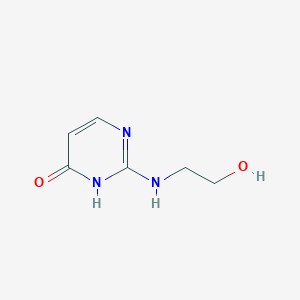
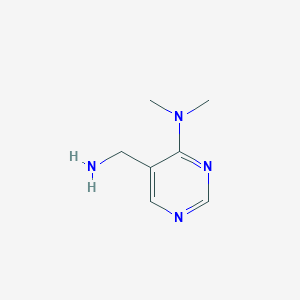
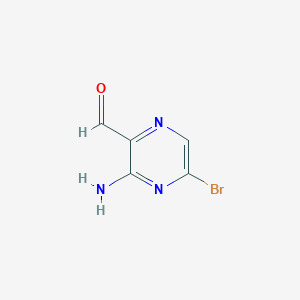
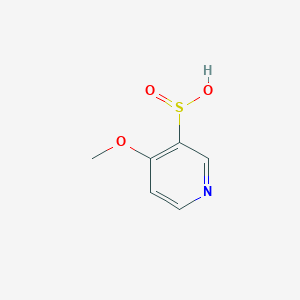
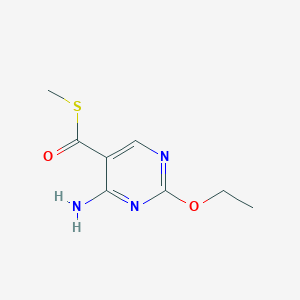
![2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B13105666.png)
